molecular formula C16H14INO4 B13623460 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid

2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid

Cat. No.: B13623460
M. Wt: 411.19 g/mol
InChI Key: SRVLDEXMXJAYOL-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with the preparation of the benzyloxycarbonyl-protected amino acid.

    Coupling Reaction: The final step involves coupling the iodinated phenyl compound with the benzyloxycarbonyl-protected amino acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions may target the iodine substituent or the benzyloxycarbonyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action for 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Lacks the iodine substituent.

    2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid: Iodine substituent at a different position on the phenyl ring.

Uniqueness

The presence of the iodine atom in 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can significantly alter its chemical reactivity and biological activity compared to similar compounds without the iodine substituent.

Properties

Molecular Formula

C16H14INO4

Molecular Weight

411.19 g/mol

IUPAC Name

2-(3-iodophenyl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C16H14INO4/c17-13-8-4-7-12(9-13)14(15(19)20)18-16(21)22-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,18,21)(H,19,20)

InChI Key

SRVLDEXMXJAYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)I)C(=O)O

Origin of Product

United States

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